“4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid” is a chemical compound that has been studied for its potential applications in various fields . It has been reported as a potent Mnk inhibitor .
The synthesis of “4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid” involves several steps. The compound is stabilized in the ATP binding site through multiple hydrogen bonds and hydrophobic interaction . The synthetic route deployed to prepare methyl 4-((1-alkyl-2-oxo-5-methyl-1,2-dihydropyridin-3-yl)amino)-5-methylthieno [2,3-d]pyrimidine-6-carboxylates and their derivatives is delineated in Scheme 1 .
The molecular formula of “4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid” is C8H7N3O2S . The compound has a molecular weight of 209.23 g/mol . The InChI representation of the compound is InChI=1S/C8H7N3O2S/c1-3-4-6 (9)10-2-11-7 (4)14-5 (3)8 (12)13/h2H,1H3, (H,12,13) (H2,9,10,11) .
The compound has been reported to be involved in several chemical reactions. For instance, it has been reported to down-regulate the phosphorylated eIF4E, Mcl-1 and cyclin D1, and induce apoptosis .
The compound has a molecular weight of 209.23 g/mol . It has a topological polar surface area of 117 Ų . The compound has a rotatable bond count of 1 . The exact mass of the compound is 209.02589765 g/mol .
4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family. This compound exhibits potential biological activities, particularly in the field of medicinal chemistry as an anticancer agent. Its structure incorporates a thieno ring fused to a pyrimidine, which is significant for its pharmacological properties.
The compound can be synthesized through various methods, including the Gewald reaction and cyclization techniques involving different reagents. Its derivatives have been studied for their cytotoxic and antiproliferative activities against cancer cell lines, highlighting its relevance in pharmaceutical research .
4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is classified as an amino-thienopyrimidine derivative. This classification is essential for understanding its chemical behavior and potential applications in drug development.
The synthesis of 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid can be achieved through several methods:
The molecular structure of 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid features:
The compound is involved in several chemical reactions that are crucial for its synthetic pathways:
The mechanism of action for 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid primarily involves:
Relevant analyses such as Infrared Spectroscopy (IR) confirm the presence of characteristic functional groups (e.g., N-H stretching around 3400 cm) and Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into its structural integrity through chemical shifts associated with hydrogen atoms in the molecule .
4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid has several scientific applications:
Thieno[2,3-d]pyrimidine represents a fused heterocyclic system where a thiophene ring is annulated with a pyrimidine ring at the [2,3-d] position. This architecture confers remarkable versatility in drug discovery due to its structural and electronic resemblance to endogenous purines (adenine, guanine) and the quinazoline pharmacophore. The scaffold’s planar, electron-rich nature facilitates π-stacking interactions with biological targets, while its synthetic tractability allows extensive derivatization. These attributes have positioned thieno[2,3-d]pyrimidine as a privileged structure in medicinal chemistry, enabling the development of compounds targeting diverse pathologies, including cancer, infectious diseases, and central nervous system disorders [1] [2] [4].
Bioisosterism underpins the therapeutic relevance of thieno[2,3-d]pyrimidines. As purine bioisosteres, they mimic the hydrogen-bonding patterns and spatial geometry of adenine and guanine, enabling competitive binding at nucleotide-binding sites of enzymes and receptors. This mimicry disrupts critical cellular processes in pathogens or dysregulated cells while sparing host physiology. For example, replacing the N1 nitrogen of purines with a sulfur atom enhances lipophilicity, potentially improving membrane permeability and altering metabolic stability [1] [7].
Table 1: Bioisosteric Relationships Between Thieno[2,3-d]pyrimidine and Biological Targets
Natural Substrate | Thienopyrimidine Bioisostere | Key Structural Similarities | Target Examples |
---|---|---|---|
Adenine (Purine) | Thieno[2,3-d]pyrimidine core | Identical H-bond donors/acceptors at positions equivalent to N1 and N6 of adenine; Similar π-system geometry | Kinases (EGFR, PI3K), GPCRs |
Quinazoline | Thieno[2,3-d]pyrimidine | Isoelectronic ring system; Comparable size and dipole moment; Overlap in substituent vector orientations | Dihydrofolate reductase, Tyrosine kinases |
Moreover, thieno[2,3-d]pyrimidines serve as direct quinazoline bioisosteres. The sulfur atom’s larger atomic radius compared to quinazoline’s C=C bond subtly modifies electronic distribution and van der Waals contacts, often enhancing target affinity or selectivity. Clinically validated examples include Relugolix (TAK-385), a thienopyrimidine-based Gonadotropin-Releasing Hormone Receptor antagonist developed for endometriosis and prostate cancer. Its design leveraged thienopyrimidine’s bioisosteric replacement of quinazoline in earlier drug candidates, improving pharmacokinetic profiles [2] [4] [7]. Pictilisib (GDC-0941), a phosphatidylinositol 3-kinase inhibitor, further exemplifies this strategy, where the thieno[3,2-d]pyrimidine core confers optimal kinase selectivity [4].
The medicinal exploration of thienopyrimidines began in the mid-20th century, with initial syntheses focused on novel heterocyclic chemistry. The Gewald reaction (1965), enabling the synthesis of 2-aminothiophene-3-carboxylates, became pivotal for constructing thieno[2,3-d]pyrimidines. Early studies in the 1970s–1980s evaluated simple derivatives for antimicrobial and antitumor activities, revealing the scaffold’s inherent biological potential [1] [3].
The introduction of the 4-amino group marked a significant evolution. This substituent, often as a secondary or tertiary amine, dramatically enhanced interactions with biological targets by:
Seminal work in the 1990s–2000s established structure-activity relationships for 4-aminothieno[2,3-d]pyrimidines. Derivatives like ethyl 4-(phenylamino)thieno[2,3-d]pyrimidine-6-carboxylate demonstrated potent activity against tyrosine kinases, including Epidermal Growth Factor Receptor. This period also saw the development of compounds like DDP-225, a 4-amino-substituted thienopyrimidine that entered Phase II trials as a serotonin receptor antagonist and noradrenaline reuptake inhibitor for gastrointestinal disorders [2] [4]. The shift towards targeted cancer therapies spurred the design of covalent inhibitors, where 4-amino-linked acrylamides (e.g., compound 21 from Yang et al.) irreversibly alkylate cysteine residues (e.g., Cys773 in EGFR), overcoming resistance mutations [4].
Substituent positioning on the thieno[2,3-d]pyrimidine core profoundly influences physicochemical properties, target engagement, and bioavailability. The specific combination at C4, C5, and C6 — amino, methyl, and carboxylic acid, respectively — creates a synergistic pharmacophore:
4-Amino Group (C4): Essential for primary target recognition. As a hydrogen-bonding handle, it anchors the molecule to conserved residues in enzyme active sites. For instance, in kinase inhibition, the 4-amino group mimics the purine’s N1 interaction. Its modification (e.g., alkylation, acylation, or incorporation into piperazine/pyrrolidine rings) modulates potency, selectivity, and solubility. Bulky hydrophobic substituents often enhance potency but may reduce solubility, necessitating careful optimization [1] [4] [5].
5-Methyl Group (C5): Serves multiple roles:
Metabolic Shielding: Protects adjacent positions from oxidative metabolism, improving pharmacokinetic stability. Research indicates that 5-methyl substitution significantly boosts cytotoxic effects in breast cancer models (MCF-7, MDA-MB-231) compared to unsubstituted analogs [5].
6-Carboxylic Acid (C6): Introduces polarity and enables strategic derivatization:
Table 2: Impact of Substituents on Biological Activity in Thieno[2,3-d]pyrimidine Derivatives
Position | Substituent | Key Biological Consequences | Example Findings |
---|---|---|---|
4 | Amino (-NH₂) | - Primary H-bonding interaction with targets- Tether for affinity-enhancing groups (aryl, heteroaryl, alkylamines)- Critical for kinase inhibition | Derivatives with 4-(3-chloroaniline) showed 10-fold higher EGFR inhibition than unsubstituted analogs [4] |
5 | Methyl (-CH₃) | - Enhanced hydrophobic contact with binding pockets- Improved metabolic stability- Increased lipophilicity (log P) | 5-Methyl analogs exhibited IC₅₀ = 0.045 μM against MCF-7 vs. IC₅₀ > 1 μM for H-analogs [5] |
6 | Carboxylic Acid (-COOH) | - Improved aqueous solubility- Potential for salt formation (enhanced bioavailability)- Versatile site for prodrug design or further conjugation | Ethyl ester prodrugs showed enhanced cellular uptake; hydrolysis to acid increased target engagement in vitro [5] |
The confluence of these substituents creates a multifaceted interaction profile. Molecular modeling suggests that 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid adopts a conformation where the 4-amino group and the 6-carboxylic acid engage in intramolecular H-bonding or charge-assisted H-bonds, potentially pre-organizing the molecule for target binding. The 5-methyl group provides optimal hydrophobic bulk without sterically hindering essential polar interactions. This specific arrangement balances target affinity, solubility, and metabolic stability, making it a promising template for further development, particularly in anticancer and antimicrobial applications where such physicochemical properties are paramount [1] [3] [5].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: